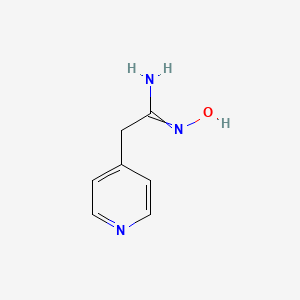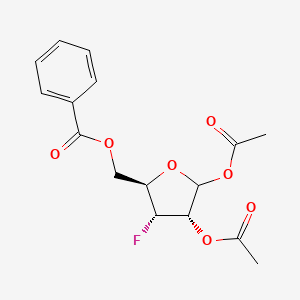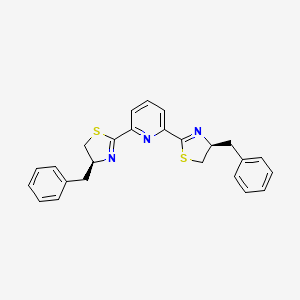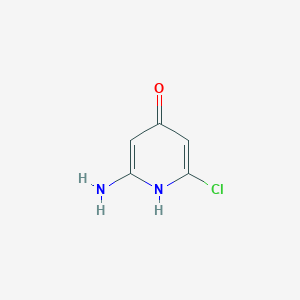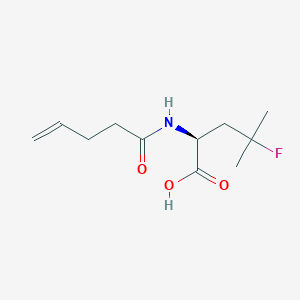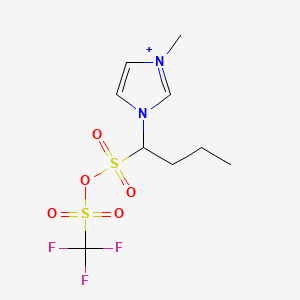
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate is a chemical compound known for its unique properties and applications in various fields. It is an ionic liquid, which means it is composed entirely of ions and exists in a liquid state at relatively low temperatures. This compound is particularly interesting due to its stability, conductivity, and ability to dissolve a wide range of substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate typically involves the reaction of 1-methylimidazole with 1,4-butane sultone to form 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate. This intermediate is then reacted with trifluoromethanesulfonic acid to yield the final product. The reaction conditions usually involve moderate temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethylsulfonyl group.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which is useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like halides and amines. The reactions are typically carried out under mild conditions, often in polar solvents such as water or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolium salts .
Applications De Recherche Scientifique
Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of other molecules, making it a versatile tool in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-methylimidazolium trifluoromethanesulfonate
- 1-Ethyl-3-methylimidazolium trifluoromethanesulfonate
- 1-(2-Methoxyethyl)-3-methylimidazolium trifluoromethanesulfonate
Uniqueness
What sets Trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate apart from similar compounds is its unique combination of the trifluoromethylsulfonyl group and the imidazolium cation. This combination imparts exceptional thermal stability, high ionic conductivity, and the ability to dissolve a wide range of substances, making it particularly useful in applications requiring these properties .
Propriétés
Formule moléculaire |
C9H14F3N2O5S2+ |
|---|---|
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
trifluoromethylsulfonyl 1-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonate |
InChI |
InChI=1S/C9H14F3N2O5S2/c1-3-4-8(14-6-5-13(2)7-14)20(15,16)19-21(17,18)9(10,11)12/h5-8H,3-4H2,1-2H3/q+1 |
Clé InChI |
FEDVAFVQFGQABS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(N1C=C[N+](=C1)C)S(=O)(=O)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



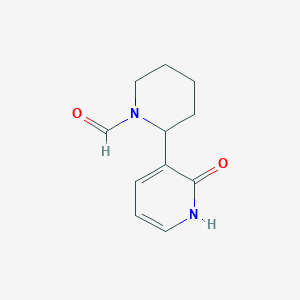



![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
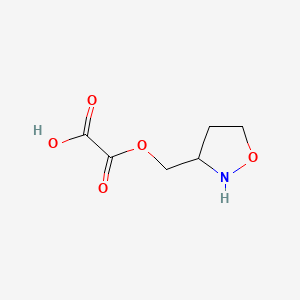
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)

